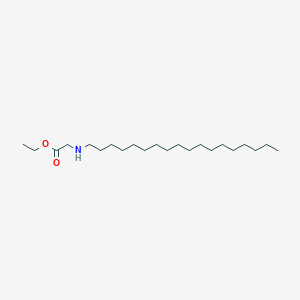
Ethyl octadecylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octadecylglycinate is an ester compound characterized by its long carbon chain and glycine derivative structure. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl octadecylglycinate can be synthesized through the esterification of octadecyl alcohol and glycine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. This method allows for the efficient production of the ester on a large scale, ensuring high purity and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl octadecylglycinate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield octadecyl alcohol and glycine.
Reduction: Reduction of the ester can produce the corresponding alcohol and amine.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Octadecyl alcohol and glycine.
Reduction: Octadecyl alcohol and ethylamine.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl octadecylglycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of ethyl octadecylglycinate involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
Ethyl octadecylglycinate can be compared to other long-chain esters such as:
Ethyl stearate: Similar in structure but lacks the glycine derivative, making it less versatile in biological applications.
Mthis compound: Similar but with a shorter alkyl chain, affecting its solubility and interaction with lipid bilayers.
Octadecyl acetate: Another long-chain ester but with different functional properties due to the absence of the glycine moiety.
This compound stands out due to its unique combination of a long hydrophobic chain and a glycine derivative, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
Molecular Formula |
C22H45NO2 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
ethyl 2-(octadecylamino)acetate |
InChI |
InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22(24)25-4-2/h23H,3-21H2,1-2H3 |
InChI Key |
PLURLSBIDUEQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















